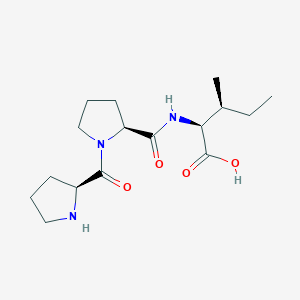
Pro-Pro-Ile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline-proline-isoleucine (Pro-Pro-Ile) is a tripeptide composed of the amino acids proline, proline, and isoleucine. This compound is known for its bioactive properties, particularly its ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This compound is found in various natural sources, including fermented dairy products and certain cereals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pro-Pro-Ile can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using specific strains of bacteria or fungi that can produce the peptide naturally. For example, certain strains of Lactobacillus helveticus can release this compound during the fermentation of milk proteins.
Analyse Des Réactions Chimiques
Types of Reactions
Pro-Pro-Ile can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying the side chains of the amino acids, particularly proline.
Substitution: Replacing functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Proline and isoleucine.
Oxidation: Modified proline residues.
Substitution: Peptides with altered side chains.
Applications De Recherche Scientifique
Pro-Pro-Ile has been extensively studied for its potential health benefits. Some of its applications include:
Antihypertensive Agent: Due to its ACE inhibitory activity, this compound can help lower blood pressure.
Anti-inflammatory: It has been shown to inhibit inflammation in certain cell models.
Metabolic Health: This compound can promote adipocyte differentiation and improve insulin sensitivity.
Antioxidant: It can reduce oxidative stress in various biological systems.
Mécanisme D'action
Pro-Pro-Ile exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. Additionally, it can modulate oxidative stress and inflammation by influencing various molecular pathways, including the nuclear factor kappa B (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
Pro-Pro-Ile is similar to other bioactive peptides such as valine-proline-proline (Val-Pro-Pro) and isoleucine-proline-proline (Ile-Pro-Pro). These peptides also exhibit ACE inhibitory activity and share similar health benefits. this compound is unique in its specific amino acid sequence, which may confer distinct biological activities and stability profiles .
List of Similar Compounds
- Valine-proline-proline (Val-Pro-Pro)
- Isoleucine-proline-proline (Ile-Pro-Pro)
- Cyclo(proline-leucine-proline-isoleucine) (Cyclo(Pro-Leu-Pro-Ile))
Propriétés
Formule moléculaire |
C16H27N3O4 |
|---|---|
Poids moléculaire |
325.40 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H27N3O4/c1-3-10(2)13(16(22)23)18-14(20)12-7-5-9-19(12)15(21)11-6-4-8-17-11/h10-13,17H,3-9H2,1-2H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
DWPXHLIBFQLKLK-CYDGBPFRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


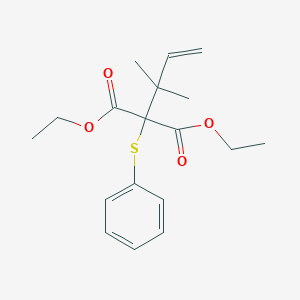
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
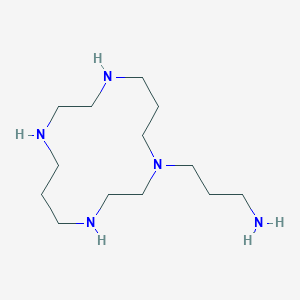
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
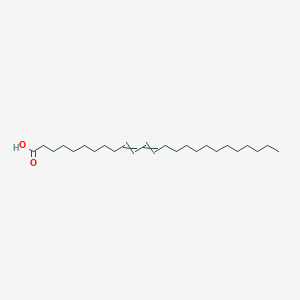
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
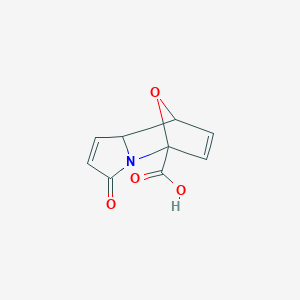


![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
